![molecular formula C16H30OSn B054039 2-(Tributylstannyl)furan CAS No. 118486-94-5](/img/structure/B54039.png)
2-(Tributylstannyl)furan
Overview
Description
“2-(Tributylstannyl)furan” is an agrochemical, organic, and pharmaceutical intermediate . Its molecular formula is C16H30OSn .
Synthesis Analysis
The synthesis of “2-(Tributylstannyl)furan” has been mentioned in several studies. For instance, it has been prepared using an oxazole–alkyne Diels–Alder reaction . Another study mentioned its preparation via Stille-type palladium-catalysed reactions .Molecular Structure Analysis
The molecular weight of “2-(Tributylstannyl)furan” is 357.119 Da . Its exact mass is 358.131868 g/mol . The InChI string representation of its structure isInChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
. Chemical Reactions Analysis
The chemical reactivity of “2-(Tributylstannyl)furan” has been studied in the context of nucleophilic reactions. For example, kinetic investigations of the reactions of benzhydryl cations with stannylated furans suggest that “2-(Tributylstannyl)furan” is preferentially attacked at the 5-position .Physical And Chemical Properties Analysis
The boiling point of “2-(Tributylstannyl)furan” is 343.1±34.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.4±3.0 kJ/mol . The flash point is 161.3±25.7 °C .Scientific Research Applications
Organotin Reagents
“2-(Tributylstannyl)furan” is an organotin reagent . Organotin reagents are used in organic chemistry as catalysts and stabilizers. They play a crucial role in various chemical reactions due to their unique properties.
Antibacterial Activity
Furan derivatives, including “2-(Tributylstannyl)furan”, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is an essential synthetic technique in the search for new drugs .
Agrochemical Intermediates
“2-(Tributylstannyl)furan” is used as an agrochemical intermediate . Agrochemical intermediates are substances used in the synthesis of agrochemicals, which are chemicals used in agriculture for crop protection and pest control.
Organic Intermediates
This compound also serves as an organic intermediate . Organic intermediates are often used in the production of a wide range of chemicals, including pharmaceuticals, dyes, and polymers.
Pharmaceutical Intermediates
“2-(Tributylstannyl)furan” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs).
Stille Cross-Coupling Reactions
Although not directly mentioned for “2-(Tributylstannyl)furan”, similar organotin compounds are used in Stille cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.
Mechanism of Action
Safety and Hazards
“2-(Tributylstannyl)furan” is toxic if swallowed. It causes damage to organs through prolonged or repeated exposure. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation .
Relevant Papers Several papers have been retrieved that mention “2-(Tributylstannyl)furan”. These include studies on its synthesis , its reactivity , and its physical and chemical properties . These papers provide valuable insights into the properties and potential applications of “2-(Tributylstannyl)furan”.
properties
IUPAC Name |
tributyl(furan-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWDQJIWZEKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402802 | |
Record name | 2-(Tributylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)furan | |
CAS RN |
118486-94-5 | |
Record name | 2-(Tributylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of a tributylstannyl group affect the reactivity of furan towards electrophilic attack?
A1: Research indicates that the presence of a tributylstannyl group significantly enhances the reactivity of furan towards electrophilic attack, specifically at the 5-position. Kinetic studies using benzhydryl cations as electrophiles demonstrate that 2-(tributylstannyl)furan exhibits a preference for electrophilic attack at the 5-position. [] This enhanced reactivity at the 5-position is estimated to be approximately three orders of magnitude higher compared to unsubstituted furan. [] This effect is attributed to the electron-donating nature of the tributylstannyl group, which increases the electron density at the 5-position, making it more susceptible to electrophilic attack.
Q2: What are the implications of the observed reactivity of 2-(tributylstannyl)furan for synthetic applications?
A2: The enhanced reactivity of 2-(tributylstannyl)furan at the 5-position makes it a valuable building block in organic synthesis. The research highlights its utility in reactions with electrophiles, such as benzhydryl cations. [] Furthermore, its application in "capping" reactions with polyisobutylene chloride demonstrates its potential in polymer modification strategies. [] This selective reactivity allows for the controlled introduction of furan moieties into various molecular scaffolds, broadening the synthetic toolbox for accessing complex molecules.
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